![molecular formula C7H3Cl2N3O3 B14261170 6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione CAS No. 168123-81-7](/img/structure/B14261170.png)
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrido[2,3-b]pyrazine core, which is a fused ring system containing nitrogen atoms, and is substituted with chlorine and hydroxyl groups. Its distinct structure makes it an interesting subject for research in medicinal chemistry, materials science, and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-dichloropyridine with hydrazine hydrate can lead to the formation of the pyrazine ring, followed by oxidation to introduce the hydroxyl group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 6,7-dichloro-5-oxo-1H-pyrido[2,3-b]pyrazine-2,3-dione, while substitution of the chlorine atoms can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects . The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-dihydro-5H-pyrido[2,3-c]pyridazine: Another nitrogen-containing heterocycle with potential biological activity.
1H-indole: A widely studied heterocyclic compound with diverse biological and chemical applications.
3,4-dihydro-2H-1,4-benzoxazine: Known for its applications in medicinal chemistry and materials science.
Uniqueness
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of both chlorine and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
168123-81-7 |
|---|---|
Formule moléculaire |
C7H3Cl2N3O3 |
Poids moléculaire |
248.02 g/mol |
Nom IUPAC |
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3Cl2N3O3/c8-2-1-3-5(12(15)4(2)9)11-7(14)6(13)10-3/h1,15H,(H,10,13) |
Clé InChI |
KUWRFPCMSULCLS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=O)C(=O)N2)N(C(=C1Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

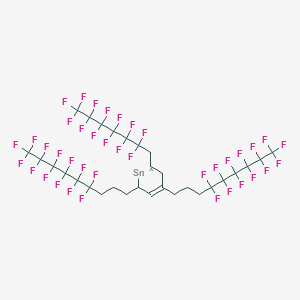
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
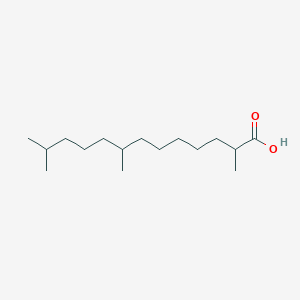
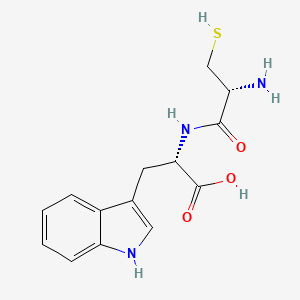


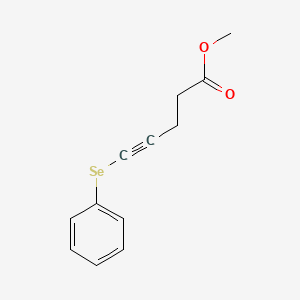

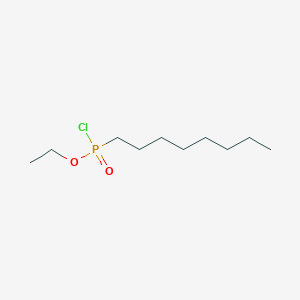
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
